6-chloro-N-ethyl-N-methylpyridine-3-carboxamide
Description
6-Chloro-N-ethyl-N-methylpyridine-3-carboxamide is a pyridine derivative characterized by a chlorine atom at the 6-position and an N-ethyl-N-methyl carboxamide group at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₁ClN₂O (molecular weight: 198.65 g/mol). The compound has been cataloged in chemical databases but is currently listed as discontinued by suppliers such as CymitQuimica .
Properties
IUPAC Name |
6-chloro-N-ethyl-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-4-5-8(10)11-6-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIGUVPPLFHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242522 | |
| Record name | 6-Chloro-N-ethyl-N-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720693-05-0 | |
| Record name | 6-Chloro-N-ethyl-N-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720693-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-ethyl-N-methyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-N-methylpyridine-3-carboxamide typically involves the chlorination of N-ethyl-N-methylpyridine-3-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistency and efficiency. The reaction is typically carried out in a solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) to facilitate the chlorination process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-ethyl-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-ethyl-N-methylpyridine-3-carboxamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-N-ethyl-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 6-chloro-N-ethyl-N-methylpyridine-3-carboxamide and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
(a) Substituent Effects on Physicochemical Properties
- Ethyl vs. Methyl Groups : The ethyl group in the target compound increases lipophilicity compared to the methyl-only analog (6-chloro-N-methylnicotinamide). This may enhance membrane permeability but reduce aqueous solubility .
- Methoxy vs.
- Pivalamido Group : The pivalamido moiety in 6-chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide adds steric bulk, which could improve metabolic stability by shielding the amide bond from enzymatic degradation .
Biological Activity
6-chloro-N-ethyl-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of . This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of microbiology and pharmacology.
The synthesis of this compound typically involves chlorination processes, often utilizing agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter its biological properties and enhance its utility in drug development.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. This compound can bind to various enzymes or receptors, influencing their activity and leading to diverse biological effects. The precise pathways and targets vary depending on the application context.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against:
- Escherichia coli : Minimum Inhibitory Concentration (MIC) values reported at .
- Staphylococcus aureus : MIC values ranging from to .
- Candida albicans : Effective with MIC values as low as .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:
- A549 (lung carcinoma) : IC50 values suggest significant cytotoxic effects.
- C6 glioma cells : Demonstrated moderate to high activity with IC50 values ranging from to .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | E. coli | 0.0195 mg/mL |
| Antimicrobial | S. aureus | 5.64 - 77.38 µM |
| Antifungal | C. albicans | 0.0048 mg/mL |
| Cytotoxicity | A549 (lung carcinoma) | Not specified |
| Cytotoxicity | C6 glioma cells | 5.9 - 25.7 µg/mL |
Case Study 1: Antiproliferative Activity
In a study exploring the antiproliferative effects of N-substituted compounds, this compound was found to significantly inhibit cell proliferation in several cancer cell lines, showcasing its potential as a therapeutic agent in oncology .
Case Study 2: Mechanistic Insights
Research has delved into the mechanistic pathways through which this compound exerts its effects on cellular targets, revealing that it may inhibit crucial signaling pathways involved in cell survival and proliferation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
